2-Ethoxy-6-formylphenyl benzenesulfonate
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Overview
Description
2-Ethoxy-6-formylphenyl benzenesulfonate: is an organic compound with the molecular formula C15H14O5S and a molecular weight of 306.33 g/mol . It is a derivative of benzaldehyde, featuring an ethoxy group and a phenylsulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-formylphenyl benzenesulfonate typically involves the reaction of 3-ethoxybenzaldehyde with phenylsulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-6-formylphenyl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Ethoxy-6-formylphenyl benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-formylphenyl benzenesulfonate involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the phenylsulfonyl group can participate in various chemical reactions. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Benzaldehyde: The parent compound, lacking the ethoxy and phenylsulfonyl groups.
3-Ethoxybenzaldehyde: Similar structure but without the phenylsulfonyl group.
2-Hydroxy-3-ethoxybenzaldehyde: Contains a hydroxyl group instead of the phenylsulfonyl group.
Uniqueness: 2-Ethoxy-6-formylphenyl benzenesulfonate is unique due to the presence of both the ethoxy and phenylsulfonyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
(2-ethoxy-6-formylphenyl) benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-2-19-14-10-6-7-12(11-16)15(14)20-21(17,18)13-8-4-3-5-9-13/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPHWZNOUOVLJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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